molecular formula C8H10N2 B1197369 5,6,7,8-Tetrahydroquinazoline CAS No. 5632-33-7

5,6,7,8-Tetrahydroquinazoline

Cat. No. B1197369
CAS RN: 5632-33-7
M. Wt: 134.18 g/mol
InChI Key: SMSHIXOEBWOYJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazoline derivatives can be achieved through multiple pathways, including the use of click chemistry for regioselective one-pot synthesis (Garudachari et al., 2014), and chelate synthesis techniques that allow for the creation of complex structures from simpler precursors (Dorokhov & Present, 1994). Additionally, methodologies employing palladium-catalyzed reactions and aza-Michael addition reactions have been developed for synthesizing tetrahydroisoquinolines, which are closely related to tetrahydroquinazolines (Ferraccioli et al., 2004).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinazoline and its derivatives is characterized by the presence of a tetrahydroquinazoline core, which can be modified to generate a wide array of compounds with diverse biological activities. Structural modifications often aim at enhancing the compound's interaction with biological targets, thereby increasing its efficacy and selectivity.

Chemical Reactions and Properties

5,6,7,8-Tetrahydroquinazoline and its derivatives participate in various chemical reactions, enabling the synthesis of complex molecules. These reactions include condensation with ketones (Klemm et al., 1998), and the use of bleaching earth clay and PEG-400 as catalysts for the synthesis of tetrahydroquinoline-3-carbonitrile derivatives (Mogle et al., 2015). These reactions highlight the compound's versatility in organic synthesis.

Scientific Research Applications

Antitubercular Agents

  • Summary of Application : 5,6,7,8-Tetrahydroquinazoline derivatives have shown potential as antitubercular agents. They have been found to have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis .
  • Methods of Application : The synthesis of these derivatives involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. The reaction occurs in mild conditions and is characterized by excellent yields .
  • Results or Outcomes : The synthesized compounds may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

Antidiabetic Agents

  • Summary of Application : 5,6,7,8-Tetrahydroquinazoline derivatives have also been suggested as a novel scaffold for the treatment of diabetes .
  • Methods of Application : Similar to the antitubercular application, the synthesis involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones .
  • Results or Outcomes : The high inhibition activity of the synthesized compounds was predicted against β-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .

Molecular Docking Studies

  • Summary of Application : The synthesized 5,6,7,8-Tetrahydroquinazoline derivatives were used in molecular docking studies . These studies are crucial in understanding the interaction between molecules and can help in the design of new drugs .
  • Methods of Application : The derivatives were synthesized by reacting α-aminoamidines with bis-benzylidene cyclohexanones . The synthesized compounds were then used in molecular docking studies .
  • Results or Outcomes : The molecular docking studies indicated that the synthesized compounds have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis . This suggests that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

Future Directions

Research on 5,6,7,8-Tetrahydroquinazoline derivatives should explore their potential as antitubercular agents, optimize their binding affinity, and investigate their pharmacokinetics. Additionally, further studies can explore their applications beyond tuberculosis treatment, such as in diabetes management .

properties

IUPAC Name

5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHIXOEBWOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348448
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinazoline

CAS RN

5632-33-7
Record name 5,6,7,8-Tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
A Rosowsky, AT Papoulis, RA Forsch… - Journal of medicinal …, 1999 - ACS Publications
Nineteen previously undescribed 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines (5a−m, 10−12) were synthesized as part of a larger effort to assess the therapeutic potential …
Number of citations: 71 pubs.acs.org
A Gangjee, N Zaveri, M Kothare… - Journal of medicinal …, 1995 - ACS Publications
Twenty 6-substituted 2, 4-diaminotetrahydroquinazolines were designed, synthesized, and biologically evaluated as novel nonclassical inhibitors of dihydrofolate reductase (DHFR) …
Number of citations: 36 pubs.acs.org
Y Lan, Y Songyang, L Zhang, Y Peng, J Song - Bioorganic & Medicinal …, 2016 - Elsevier
The synthesis and biological evaluation of new series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as selective sigma-1 receptor (σ 1 R) …
Number of citations: 9 www.sciencedirect.com
J DeGRAW, L GOODMAN, B WEINSTEIN… - The Journal of Organic …, 1962 - ACS Publications
In another paper in this series, 7 some approaches to the synthesis of 5, 8-dideaza-5, 6, 7, 8-tetrahydroaminopterin (Ila) were described. Earlier attempts to prepare a suitable 6-…
Number of citations: 24 pubs.acs.org
J Deli, T Lóránd, D Szabó, A Földesi… - Collection of …, 1985 - cccc.uochb.cas.cz
Base-catalyzed reaction of 2,6-dibenzylidenecyclohexanone and alkylguanidines gave 2-alkylamino-8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydroquinazolines IVa-c, which were …
Number of citations: 8 cccc.uochb.cas.cz
AD Snizhko, AV Kyrychenko, ES Gladkov - International Journal of …, 2022 - mdpi.com
α-Aminoamidines are promising reagents for the synthesis of a diverse family of pyrimidine ring derivatives. Here, we demonstrate the use of α-aminoamidines for the synthesis of a new …
Number of citations: 1 www.mdpi.com
JI DeGRAW, L GOODMAN… - The Journal of Organic …, 1961 - ACS Publications
The conversion of 4-oxocyclohexanecarboxaldehyde dimethyl acetal (VIII) to 2-acetamido-5, 6, 7, 8-tetrahydro-4-hydroxy-6-quinazolinecarboxaldehyde (XIV) provided the key …
Number of citations: 40 pubs.acs.org
YS Shim, Y Lee, HJ Wang, J Tae, J Park… - Bulletin of the …, 2023 - Wiley Online Library
A novel series of 4‐arylthio‐ or 4‐arylsulfonyl‐substituted 2‐amino‐5,6,7,8‐tetrahydroquiazolines was synthesized and evaluated for serotonin receptor subtype 6 (5‐HT 6 R) …
Number of citations: 2 onlinelibrary.wiley.com
A Gangjee, N Zaveri, SF Queener… - Journal of heterocyclic …, 1995 - Wiley Online Library
(6R,6S)‐5,8‐Dideaza‐5,6,7,8‐tetrahydroaminopterin (1) and (6R,6S)‐5,8‐dideaza‐5,6,7,8‐tetrahydromethotrexate (2) were synthesized as potential inhibitors of dihydrofolate …
Number of citations: 12 onlinelibrary.wiley.com
JA Ortega, JM Arencibia, E Minniti… - Journal of medicinal …, 2020 - ACS Publications
We disclose a novel class of 6-amino-tetrahydroquinazoline derivatives that inhibit human topoisomerase II (topoII), a validated target of anticancer drugs. In contrast to topoII-targeted …
Number of citations: 16 pubs.acs.org

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